(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide
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Overview
Description
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-ethyl-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may inhibit certain enzymes. Additionally, the aromatic ring can interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(4-Methylphenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(2,4-Dimethylphenyl)-2-(hydroxyimino)acetamide
Uniqueness
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2E)-N-(2-ethyl-4-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-6-8(2)4-5-10(9)13-11(14)7-12-15/h4-7,15H,3H2,1-2H3,(H,13,14)/b12-7+ |
InChI Key |
AJMMALUUODRRQE-KPKJPENVSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)C)NC(=O)/C=N/O |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)NC(=O)C=NO |
Origin of Product |
United States |
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